4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride
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Overview
Description
4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes that ensure high yield and purity. These methods may include the use of various catalysts and reagents to optimize the reaction conditions and achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction reactions may produce more saturated compounds.
Scientific Research Applications
4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-amino-3-(1-methyl-1H-imidazol-5-yl)pentanoic acid dihydrochloride include other imidazole derivatives, such as:
Imidazolepropionic acid: A compound with similar structural features but different functional groups.
1H-Imidazole-4-propanoic acid: Another imidazole derivative with distinct chemical properties.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H17Cl2N3O2 |
---|---|
Molecular Weight |
270.15 g/mol |
IUPAC Name |
4-amino-3-(3-methylimidazol-4-yl)pentanoic acid;dihydrochloride |
InChI |
InChI=1S/C9H15N3O2.2ClH/c1-6(10)7(3-9(13)14)8-4-11-5-12(8)2;;/h4-7H,3,10H2,1-2H3,(H,13,14);2*1H |
InChI Key |
LYGUZUBPHJBULT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CC(=O)O)C1=CN=CN1C)N.Cl.Cl |
Origin of Product |
United States |
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